Triantimony tetrasulfide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tetrasulfides (compounds containing four sulfur atoms in a chain, S–S–S–S) are a subclass of polysulfides with distinct chemical and physical properties. These compounds are notable for their roles in polymer chemistry, agriculture, drug delivery, and materials science due to their dynamic covalent bonds, redox responsiveness, and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Triantimony tetrasulfide can be synthesized through various methods. One common synthetic route involves the direct combination of antimony and sulfur at elevated temperatures. The reaction can be represented as: [ 3 \text{Sb} + 4 \text{S} \rightarrow \text{Sb}_3\text{S}_4 ] This reaction typically requires a controlled environment to ensure the proper stoichiometry and to prevent the formation of unwanted by-products.

Industrial Production Methods

In industrial settings, this compound is produced using high-temperature furnaces where antimony and sulfur are combined under controlled conditions. The process involves careful monitoring of temperature and pressure to optimize yield and purity. The resulting product is then purified through various techniques, such as sublimation or recrystallization, to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Triantimony tetrasulfide undergoes several types of chemical reactions, including:

Oxidation: When exposed to oxygen, this compound can oxidize to form antimony oxides and sulfur dioxide.

Reduction: It can be reduced by strong reducing agents to yield elemental antimony and hydrogen sulfide.

Substitution: In the presence of halogens, substitution reactions can occur, leading to the formation of antimony halides and sulfur.

Common Reagents and Conditions

Oxidation: Oxygen or air at elevated temperatures.

Reduction: Hydrogen gas or other reducing agents at high temperatures.

Substitution: Halogens such as chlorine or bromine under controlled conditions.

Major Products Formed

Oxidation: Antimony oxides (( \text{Sb}_2\text{O}_3 ), ( \text{Sb}_2\text{O}_5 )) and sulfur dioxide (( \text{SO}_2 )).

Reduction: Elemental antimony (( \text{Sb} )) and hydrogen sulfide (( \text{H}_2\text{S} )).

Substitution: Antimony halides (( \text{SbCl}_3 ), ( \text{SbBr}_3 )) and elemental sulfur (( \text{S} )).

Scientific Research Applications

Triantimony tetrasulfide has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of other antimony compounds and as a reagent in various chemical reactions.

Biology: Research has explored its potential use in biological systems, particularly in the study of its interactions with biomolecules.

Medicine: Investigations are ongoing into its potential therapeutic applications, including its use in drug delivery systems and as an antimicrobial agent.

Industry: It is used in the production of semiconductors, pigments, and as a flame retardant in various materials.

Mechanism of Action

The mechanism by which triantimony tetrasulfide exerts its effects involves its interaction with molecular targets and pathways. In biological systems, it can interact with proteins and enzymes, potentially inhibiting their activity. Its antimicrobial properties are attributed to its ability to disrupt cellular processes in microorganisms. In industrial applications, its flame-retardant properties are due to its ability to form a protective barrier that prevents the spread of flames.

Comparison with Similar Compounds

Comparison with Similar Sulfide Compounds

Chemical Structure and Bond Dynamics

- Disulfides (S–S) : Simpler in structure, disulfides exhibit faster bond exchange kinetics compared to tetrasulfides. For example, disulfide BiTEMPS-based covalent adaptable networks (CANs) have shorter relaxation times than trisulfide or tetrasulfide counterparts .

- Trisulfides (S–S–S) : Intermediate in chain length, trisulfides may disproportionate into disulfides and tetrasulfides under certain conditions. For instance, trisulfide linkages in polymers are less stable than tetrasulfides, leading to dynamic material restructuring .

- Tetrasulfides (S–S–S–S): Longer sulfur chains provide enhanced redox responsiveness and slower degradation rates. Wang et al. demonstrated that tetrasulfide-rich mesoporous silica nanoparticles (oMSNs) degrade slower than trisulfide variants unless optimized (e.g., TEOS:BTEPTS ratio of 2:1 yields the fastest degradation) .

Table 1: Bond Dynamics and Stability of Sulfides

| Compound | Chain Length | Degradation Rate (5 mM DTT) | Key Applications |

|---|---|---|---|

| Disulfide | S–S | Fastest | Drug delivery, CANs |

| Trisulfide | S–S–S | Moderate | Antifungal agents, CANs |

| Tetrasulfide | S–S–S–S | Slowest (unless optimized) | Rubber compatibilizers |

Stability and Degradation

- Natural Compounds : Dimethyl tetrasulfide in Amorphophallus flowers degrades into smaller sulfides (e.g., dimethyl trisulfide), producing characteristic odors .

- Synthetic Systems: Tetrasulfide-containing polymers and nanocarriers show slower degradation than trisulfides unless stoichiometrically optimized. For example, oMSNs with 1:1 TEOS:BTEPTS degrade slower than disulfide-based systems .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing triantimony tetrasulfide, and how can purity be validated?

Synthesis typically involves stoichiometric reactions of antimony with sulfur under controlled temperatures (e.g., 150–200°C). Purity validation requires elemental analysis (e.g., C, H, S percentages) and spectroscopic techniques like Fourier-transform infrared spectroscopy (FTIR) to confirm bond structures . For example, discrepancies in sulfur content between isomers (e.g., 16.0% theoretical vs. 16.2% observed) highlight the need for rigorous elemental calibration .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and thermal properties?

- FTIR : Identifies Sb–S vibrational modes (e.g., peaks at 400–500 cm⁻¹) .

- Thermogravimetric Analysis (TGA) : Measures decomposition temperatures (e.g., stability up to 250°C).

- Nuclear Magnetic Resonance (NMR) : Detects sulfur chain dynamics, though limited by paramagnetic interference from antimony . Cross-referencing data from multiple techniques reduces interpretation errors.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points or stability data for this compound?

Discrepancies often arise from isomerism or trace impurities. For example, isomers A and B of a related tetrasulfide showed identical elemental compositions but differing melting points due to structural variations . Mitigation strategies:

- Use high-purity precursors and inert atmospheres.

- Report synthesis conditions (e.g., solvent, heating rate) to enable replication.

- Compare data with computational models (e.g., DFT for bond stability predictions).

Q. What experimental designs are optimal for studying the radical-trapping vs. ionic reactivity of this compound?

Radical mechanisms dominate in antioxidant applications (e.g., petroleum stabilization). Key steps:

- Electron Paramagnetic Resonance (EPR) : Track radical intermediates.

- Competitive kinetic assays : Compare reaction rates with known radical scavengers (e.g., TEMPO) .

- pH-controlled experiments : Ionic pathways may dominate in alkaline conditions, requiring buffered systems .

Q. How does pH influence the stability of tetrasulfide crosslinks in this compound complexes?

Tetrasulfide bonds are stable across pH 5–8 but degrade under extreme acidity (pH < 3) or alkalinity (pH > 10). Experimental validation:

- Use UV-vis spectroscopy to monitor bond cleavage.

- Employ X-ray photoelectron spectroscopy (XPS) to track sulfur oxidation states .

Q. What methodologies can isolate and quantify by-products (e.g., thiophenes) during this compound synthesis?

By-products like 3,4-diphenylthiophene form via H₂S elimination. Recommended approaches:

- Chromatography (HPLC/GC-MS) : Separate and identify volatile by-products.

- ¹H-NMR with internal standards : Quantify yields (e.g., 3% thiophene isolated in one study) .

Q. How can this compound’s bioactivity (e.g., anticancer properties) be systematically evaluated?

- In vitro assays : Measure cytotoxicity against cancer cell lines (e.g., colorectal cancer cells) using MTT assays.

- Molecular docking studies : Predict interactions with targets like tubulin .

- Control experiments : Compare with diallyl/dibenzyl tetrasulfides to isolate antimony-specific effects .

Q. Methodological Best Practices

- Data Validation : Replicate experiments under varying conditions (e.g., oxygen-free vs. ambient) to confirm reproducibility .

- Cross-Disciplinary Collaboration : Combine synthetic chemistry with computational modeling to explain anomalous thermal or spectral data .

- Ethical Reporting : Disclose synthesis by-products and environmental hazards (e.g., H₂S emissions) in compliance with safety guidelines .

Properties

CAS No. |

61349-45-9 |

|---|---|

Molecular Formula |

H3S4Sb3- |

Molecular Weight |

496.6 g/mol |

InChI |

InChI=1S/H2S.3S.3Sb.2H/h1H2;;;;;;;;/p-1 |

InChI Key |

FGCXRVJLPGCLJJ-UHFFFAOYSA-M |

Canonical SMILES |

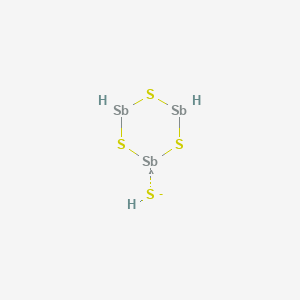

[SH-].S1[SbH]S[Sb]S[SbH]1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.